molecular formula C28H30N4O2 B12429897 3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide

Cat. No.: B12429897
M. Wt: 454.6 g/mol
InChI Key: MSZAOWHKERXHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials often include ethyl-substituted phenyl hydrazine and methoxy-substituted benzaldehyde, which undergo a cyclization reaction in the presence of a suitable catalyst to form the triazole ring. This intermediate is then coupled with 4-phenylbutylamine under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide stands out due to its unique combination of functional groups, which confer specific biological activities. Its triazole ring, coupled with the methoxyphenyl and phenylbutyl groups, provides a distinct pharmacophore that can interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C28H30N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C28H30N4O2/c1-3-26-30-27(22-15-17-25(34-2)18-16-22)32(31-26)24-14-9-13-23(20-24)28(33)29-19-8-7-12-21-10-5-4-6-11-21/h4-6,9-11,13-18,20H,3,7-8,12,19H2,1-2H3,(H,29,33)

InChI Key

MSZAOWHKERXHJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.